molecular formula C19H22ClN3O5S B2920594 N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1358439-10-7

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2920594
CAS No.: 1358439-10-7
M. Wt: 439.91
InChI Key: XVNZXNPKTYCPNA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a dihydropyridinone core substituted with a piperidine-sulfonyl group and an N-linked 3-chloro-4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c1-28-17-7-5-14(11-16(17)20)21-18(24)13-22-12-15(6-8-19(22)25)29(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNZXNPKTYCPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.

    Synthesis of the piperidine sulfonyl intermediate: Piperidine can be sulfonylated using sulfonyl chloride under basic conditions.

    Coupling of intermediates: The two intermediates can be coupled using a suitable coupling agent like EDCI or DCC in the presence of a base.

    Cyclization and acylation: The final steps involve cyclization to form the dihydropyridinone ring and acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, H₂O₂, or PCC.

    Reducing agents: NaBH₄, LiAlH₄.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation products: Corresponding phenols or N-oxides.

    Reduction products: Alcohols or amines.

    Substitution products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor signaling pathways.

    Affect cellular processes: Influence cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
N-(3-Chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 3-chloro-4-methoxyphenyl, piperidine-sulfonyl C20H23ClN3O4S* ~432.9* Chloro-methoxy aryl enhances electrophilicity
N-[(4-Methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 4-methylbenzyl C20H25N3O4S 403.5 Lipophilic methyl group may improve membrane permeability
2-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide 3-fluorophenyl-oxadiazole, 3-methoxyphenyl C22H23FN4O3 410.4 Oxadiazole ring enhances metabolic stability

*Calculated based on structural similarity to .

Key Observations:

  • Aryl Substituents: The 3-chloro-4-methoxyphenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylbenzyl group in or the 3-methoxyphenyl in . This may influence binding to hydrophobic enzyme pockets or DNA targets .
  • Core Heterocycles: The dihydropyridinone core in the target compound contrasts with oxadiazole-containing analogs like . Oxadiazoles are known for metabolic stability and rigidity, whereas dihydropyridinones may offer conformational flexibility for target engagement .
  • Sulfonyl vs.

Pharmacological and Physicochemical Implications

  • In contrast, the target compound’s polar chloro and methoxy groups may reduce logP, favoring solubility in aqueous environments .
  • Enzyme Inhibition Potential: Analogous N-substituted acetamides, such as those reported in , exhibit lipoxygenase inhibition and antibacterial activity. The sulfonyl group in the target compound could enhance binding to enzymes requiring polar interactions (e.g., kinases or proteases) .
  • Synthetic Accessibility: The synthesis of the target compound likely follows routes similar to those for and , involving sulfonylation of piperidine intermediates and subsequent coupling to acetamide derivatives. However, the chloro-methoxy aryl group may require additional protection/deprotection steps compared to simpler substituents .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

PropertyValue
Molecular FormulaC16H19ClN4O3S
Molecular Weight384.87 g/mol
CAS Number1421513-24-7

This compound features a piperidine ring and a sulfonamide group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is particularly notable for its role in enzyme inhibition, mimicking natural substrates and disrupting key biochemical pathways. The compound has been shown to exhibit:

  • Antibacterial Activity : It demonstrates moderate to strong inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Antibacterial Activity

A study evaluated the antibacterial properties of synthesized compounds similar to this compound. Results indicated that compounds bearing the piperidine nucleus exhibited noteworthy antibacterial activity against several strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound's ability to inhibit AChE was assessed, revealing IC50 values that indicate strong inhibitory potential. For instance, some derivatives demonstrated IC50 values as low as 0.63 µM, highlighting their effectiveness in enzyme modulation .

Case Studies

Several case studies have explored the therapeutic applications of compounds related to this compound:

  • Cancer Chemotherapy : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy regimens .
  • Diuretic Activity : Some studies have reported diuretic effects associated with piperidine derivatives, indicating their utility in managing fluid retention conditions .
  • Hypoglycemic Effects : There is evidence supporting the hypoglycemic activity of related compounds, making them candidates for diabetes management .

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